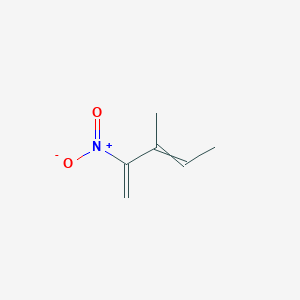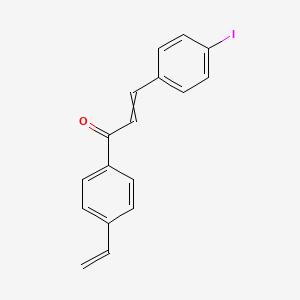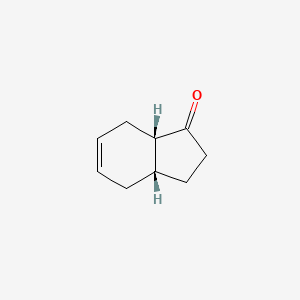![molecular formula C10H10O B14643124 [(Buta-1,3-dien-2-yl)oxy]benzene CAS No. 53960-28-4](/img/structure/B14643124.png)
[(Buta-1,3-dien-2-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Buta-1,3-dien-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a buta-1,3-dien-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene typically involves the reaction of buta-1,3-diene with phenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate phenol, followed by the addition of buta-1,3-diene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
[(Buta-1,3-dien-2-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
[(Buta-1,3-dien-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of [(Buta-1,3-dien-2-yl)oxy]benzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the buta-1,3-dien-2-yloxy group can undergo reactions typical of conjugated dienes, such as Diels-Alder reactions .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Phenol: The parent compound for the synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene.
Styrene: Another aromatic compound with a vinyl group, used in polymer production.
Uniqueness
This compound is unique due to the presence of both a conjugated diene and an aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
53960-28-4 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
buta-1,3-dien-2-yloxybenzene |
InChI |
InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChIキー |
HHFFAROITIODMI-UHFFFAOYSA-N |
正規SMILES |
C=CC(=C)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


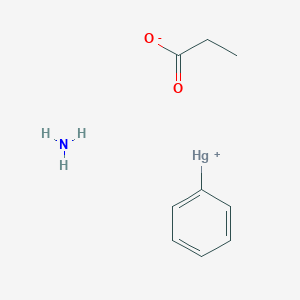
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
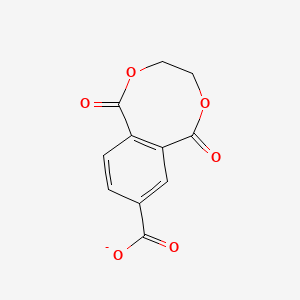
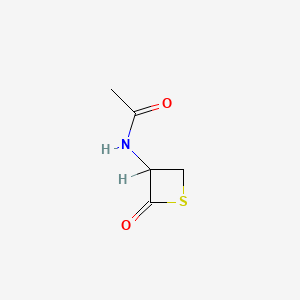
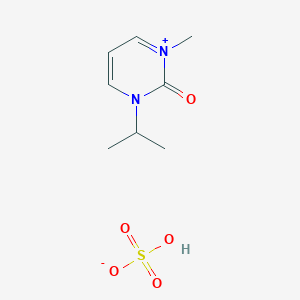

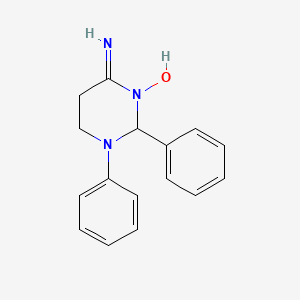
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
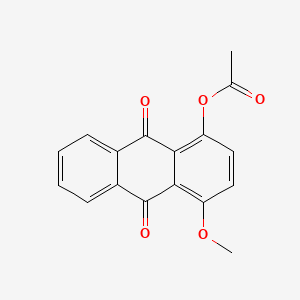
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
